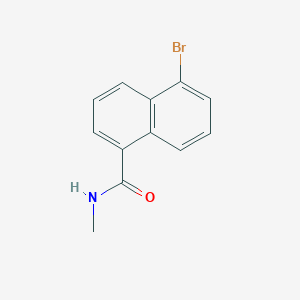

5-Bromo-N-methylnaphthalene-1-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

90067-89-3 |

|---|---|

Molecular Formula |

C12H10BrNO |

Molecular Weight |

264.12 g/mol |

IUPAC Name |

5-bromo-N-methylnaphthalene-1-carboxamide |

InChI |

InChI=1S/C12H10BrNO/c1-14-12(15)10-6-2-5-9-8(10)4-3-7-11(9)13/h2-7H,1H3,(H,14,15) |

InChI Key |

YJGJPFMFCWXFDQ-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC2=C1C=CC=C2Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo N Methylnaphthalene 1 Carboxamide and Its Analogues

Strategies for Selective Bromination of the Naphthalene (B1677914) Core

The introduction of a bromine atom at a specific position on the naphthalene skeleton is a key challenge in the synthesis of 5-Bromo-N-methylnaphthalene-1-carboxamide. The outcome of the bromination is highly dependent on the reaction conditions and the chosen methodology.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution is a fundamental reaction for functionalizing aromatic rings like naphthalene. Naphthalene is more reactive than benzene and typically undergoes electrophilic substitution without the need for a strong Lewis acid catalyst. chemicalbook.com The position of substitution is governed by the stability of the intermediate carbocation, also known as an arenium ion.

Attack of an electrophile, such as a bromonium ion (Br⁺), can occur at either the C1 (α) or C2 (β) position. smolecule.com

Attack at C1 (α-position): The resulting arenium ion is stabilized by more resonance structures in which a complete benzene ring is preserved. This leads to a more stable intermediate and a lower activation energy for its formation. smolecule.comorgsyn.org

Attack at C2 (β-position): The intermediate formed from attack at the C2 position has fewer resonance structures that maintain the integrity of one of the aromatic rings, making it less stable. smolecule.com

Consequently, the electrophilic bromination of unsubstituted naphthalene kinetically favors substitution at the C1 position, yielding 1-bromonaphthalene as the major product. chemicalbook.com This reaction can be carried out by treating naphthalene with bromine (Br₂) in a solvent like acetic acid or carbon tetrachloride. researchgate.net

| Reagent/Conditions | Major Product | Reference |

| Br₂ in Acetic Acid | 1-Bromonaphthalene | researchgate.net |

| Br₂ with FeBr₃ catalyst | 1-Bromonaphthalene | nih.gov |

| Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) | 1-Nitronaphthalene | nih.gov |

Directed Halogenation Methods

While direct electrophilic substitution on naphthalene favors the 1-position, achieving substitution at other positions, such as the 5-position in the presence of a C1 substituent, requires more advanced strategies. The regioselectivity of electrophilic aromatic substitution can be difficult to control and is highly dependent on existing functional groups. nih.gov Directed halogenation methods utilize a pre-existing functional group on the molecule to direct the incoming electrophile to a specific position.

For instance, palladium-catalyzed C-H halogenation has been shown to exhibit C8-regioselectivity on 1-naphthaldehydes. nih.gov In this approach, the aldehyde group acts as a directing group, coordinating to the metal catalyst and facilitating the delivery of the halogen to the adjacent peri (C8) position. While this example is for a naphthaldehyde, it illustrates the principle that a directing group at the C1 position can be used to achieve halogenation at a position other than that predicted by the general rules of electrophilic substitution. The synthesis of polysubstituted naphthalene derivatives often relies on such regioselective methodologies. nih.gov

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination reactions. masterorganicchemistry.com It serves as a source of electrophilic bromine and is often considered a milder and more selective alternative to elemental bromine. masterorganicchemistry.comwikipedia.org NBS can be used to brominate electron-rich aromatic compounds, including naphthalene and its derivatives. acs.orgvulcanchem.com

The reactivity and selectivity of NBS can be tuned by the reaction conditions:

In Polar Solvents: NBS can brominate highly electron-rich aromatics under relatively mild conditions in polar solvents. masterorganicchemistry.com

With Photocatalysts: The use of an organic dye like erythrosine B as a visible-light photocatalyst can promote the formation of 1-bromonaphthalene from naphthalene and NBS at ambient temperature. masterorganicchemistry.com

On Solid Supports: N-bromosuccinimide supported on alumina has been noted as an effective heterogeneous catalyst system for aromatic bromination, offering advantages in selectivity and environmental compatibility. smolecule.com

For Substituted Naphthalenes: Direct bromination of derivatives like 2-methylnaphthalene-1-carboxylic acid can be achieved using NBS in the presence of a radical initiator such as AIBN. acs.org

These methods highlight the utility of NBS in achieving bromination of the naphthalene core under various conditions, which can be tailored to the specific substrate and desired outcome.

Formation of the N-methylcarboxamide Moiety

The final step in the synthesis of this compound is the creation of the amide bond. This is typically accomplished by reacting a derivative of 5-bromonaphthalene-1-carboxylic acid with N-methylamine.

Amidation Reactions of Naphthalene-1-carboxylic Acids

The conversion of a carboxylic acid to an amide is a common transformation in organic synthesis. A standard and efficient method involves a two-step process. First, the carboxylic acid is activated, most commonly by converting it to an acyl chloride. Naphthalene-1-carboxylic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding naphthalene-1-carbonyl chloride.

This activated acyl chloride is then reacted with an amine. The reaction is a nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide and hydrochloric acid. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct and drive the reaction to completion.

An alternative one-pot method involves the use of coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base, which can directly mediate the formation of an amide from a carboxylic acid and an amine.

| Starting Material | Reagents | Intermediate | Product |

| Naphthalene-1-carboxylic acid | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) / Base | Naphthalene-1-carbonyl chloride | Naphthalene-1-carboxamide |

| Naphthalene | Carbamyl chloride / AlCl₃ | - | α-Naphthamide |

Routes Involving N-Methylamine Reactants

To synthesize the target compound, this compound, the activated derivative of 5-bromonaphthalene-1-carboxylic acid is reacted specifically with N-methylamine (CH₃NH₂). N-methylamine acts as the nucleophile, displacing the leaving group (e.g., chloride from the acyl chloride) to form the desired N-methyl amide bond.

The synthesis of N-methylamines and their use in amidation is well-established. The reaction can be performed using N-methylamine gas or a solution of N-methylamine in a suitable solvent like THF or water. The choice of solvent and reaction conditions depends on the specific nature of the activated carboxylic acid derivative. This final step joins the two key fragments of the molecule: the brominated naphthalene core and the N-methylamine moiety.

Metal-Catalyzed Cross-Coupling Reactions in Constructing Naphthalene-Carboxamide Skeletonsnobelprize.orgyork.ac.uk

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions represent a major advancement in this field. nobelprize.org These reactions are indispensable for constructing the biaryl skeletons frequently found in pharmaceuticals and advanced materials. nih.govacs.org The widespread adoption of these methods is due to their mild reaction conditions and tolerance for a wide variety of functional groups. nobelprize.org

Palladium-Catalyzed Cross-Coupling for Naphthalene Ring Formationnobelprize.orgyork.ac.uk

The naphthalene core itself can be constructed using palladium catalysis. A one-pot reaction has been developed to synthesize highly substituted naphthalenes by treating arenes with alkynes in the presence of palladium acetate and silver acetate. nih.gov In this process, the arene serves as a benzo source for building the naphthalene core through a twofold aryl C-H bond activation, demonstrating an efficient method for assembling the fundamental ring system. nih.gov Transition metals like palladium possess a unique ability to activate various organic compounds, thereby catalyzing the formation of new bonds to create complex molecules. nobelprize.org

Suzuki-Miyaura and Heck Coupling Analogues for Substituent Introductionnobelprize.orgwikipedia.org

Once the naphthalene skeleton is in place, further functionalization is often achieved using cross-coupling reactions to introduce a variety of substituents.

The Suzuki-Miyaura coupling is one of the most prevalent cross-coupling reactions used in both laboratory and industrial settings. nih.govacs.org It facilitates the formation of a carbon-carbon single bond by coupling an organohalide with an organoboron compound, such as a boronic acid, in the presence of a base and a palladium(0) complex. nobelprize.orgtamu.edu This reaction is highly scalable and is a cornerstone in the production of pharmaceuticals. tamu.edu The efficiency of the Suzuki-Miyaura reaction can be influenced by the electronic properties of the substrates; for instance, aryl rings with electron-donating substituents tend to produce higher yields, underscoring the importance of the transmetalation step in the catalytic cycle. researchgate.net

Table 1: Selected Conditions for Suzuki-Miyaura Coupling Reactions

| Catalyst System | Base | Substrates | Key Feature | Source |

| Pd(PPh₃)₄ / CuTC | Weak Base | Aryl-B(dan) and Aryl-Br | Allows coupling of stable organoboron reagents, minimizing protodeborylation. | nih.gov |

| Pd(OAc)₂ | Various (e.g., K₂CO₃) | Bromoallenes and Arylboronic acids | Demonstrates high chemoselectivity for C-Br insertion on the allene over the benzene ring. | researchgate.net |

| Pd(dtbpf)Cl₂ | DIPEA | Halopyridines and MIDA boronates | Effective for coupling heteroaryl compounds. | acs.org |

| Pd₂(dba)₃/PCy₃ | - | Naphthalene derivative and Naphthaleneboronic pinacol ester | Used in a cascade reaction for constructing complex polycyclic systems. | chemrxiv.org |

The Heck reaction , also known as the Mizoroki-Heck reaction, provides a powerful method for forming substituted alkenes. wikipedia.org This palladium-catalyzed process couples an unsaturated halide with an alkene in the presence of a base. wikipedia.orgorganic-chemistry.org The reaction was one of the first examples of a C-C bond-forming reaction following a Pd(0)/Pd(II) catalytic cycle and is noted for its excellent trans selectivity. wikipedia.orgorganic-chemistry.org The Heck reaction can be used to introduce vinyl substituents onto the naphthalene core, which can serve as handles for further synthetic transformations. In more advanced applications, a tandem Heck/Suzuki sequence can be employed for the dearomative 1,4-difunctionalization of naphthalenes, enabling the synthesis of complex, three-dimensional spirocyclic compounds with high control over the resulting stereochemistry. nih.govnih.gov

Regioselective and Stereoselective Synthetic Approaches for this compound Analogues

Controlling the precise placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is critical in the synthesis of complex molecules like this compound analogues.

Traditionally, achieving regioselectivity in the functionalization of substituted naphthalenes via electrophilic aromatic substitution has been challenging, as the outcome is highly dependent on the existing functional groups. researchgate.netnih.gov Modern methods have focused on transition-metal-catalyzed C-H functionalization, which offers more precise control. researchgate.net For example, the regioselectivity of palladium-catalyzed C-H halogenation on 1-naphthaldehydes can be switched from the C8-position to the C2-position by forming an aromatic imine intermediate, which alters the directing effect within the molecule. researchgate.net Similarly, regioselective C-H methylation of 1-naphthaldehydes has been achieved using a transient ligand strategy, providing a direct route to functionalize specific positions on the naphthalene ring. chemistryviews.org

Stereoselectivity is crucial when creating molecules with specific three-dimensional shapes. While the synthesis of planar aromatic systems like naphthalene itself does not involve stereocenters, the introduction of substituents or the synthesis of more complex analogues often does. For instance, the dearomative 1,4-diarylation of naphthalenes using a tandem Heck/Suzuki reaction proceeds with excellent regio- and diastereoselectivity, allowing for precise control over the two newly formed carbon centers. nih.govnih.gov This level of control is essential for producing a single desired stereoisomer, which is often critical for biological activity. dntb.gov.ua

Exploration of Sustainable and Scalable Synthesis Routes for 5-Bromo-N-methylnaphthalene-1-carboxamidechemrxiv.org

Modern chemical synthesis places a strong emphasis on developing routes that are not only efficient but also environmentally sustainable and economically viable on a large scale.

Sustainable, or "green," chemistry principles are increasingly being applied to the synthesis of complex aromatic compounds. One attractive strategy is the use of palladium-catalyzed cross-dehydrogenative couplings (CDC), which form bonds between two different (hetero)arenes without the need for pre-activation of both partners. rsc.org This approach offers superior atom economy and minimizes waste. rsc.org Another sustainable technique involves mechanochemistry, where reactions are carried out in a vibratory ball mill without a solvent. nih.gov This method has been successfully applied to Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions to produce core-functionalized naphthalene diimides rapidly and under ambient conditions. nih.gov

The ability to scale a reaction from milligrams in a research lab to kilograms in an industrial setting is a critical consideration. The Suzuki-Miyaura reaction is well-regarded for its scalability. tamu.edu However, transitioning to a larger scale often requires significant optimization. For example, a gram-scale Suzuki-Miyaura reaction required adjustments to catalyst loading and heating to maintain a homogeneous dispersion and achieve quantitative conversion. chemrxiv.org The validation of synthetic protocols on a gram-scale is a key step in demonstrating their practical applicability. rsc.org These considerations ensure that the synthesis of this compound and its analogues can be transitioned from academic discovery to practical application.

Mechanistic Investigations of Reactions Involving 5 Bromo N Methylnaphthalene 1 Carboxamide

Elucidation of Nucleophilic Aromatic Substitution Mechanisms at the Bromo-Substituted Position

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. chemistrysteps.comlibretexts.org The mechanism for a specific compound like 5-Bromo-N-methylnaphthalene-1-carboxamide would depend on the reaction conditions, particularly the nature of the nucleophile and the base used. youtube.com Two primary pathways are typically considered for such transformations. chemistrysteps.comchemistrysteps.com

Intramolecular Interactions and Their Influence on Reactivity and Regioselectivity

Intramolecular forces can significantly dictate a molecule's conformation and, consequently, its chemical reactivity and the regioselectivity of its reactions. nih.govresearchgate.netnih.gov

Kinetic and Thermodynamic Characterization of Reactions Involving this compound

A quantitative understanding of a reaction requires kinetic and thermodynamic data. This includes measuring reaction rates under various conditions to determine rate laws, activation energies, and other kinetic parameters. Thermodynamic studies would quantify the enthalpy and entropy changes associated with reactions, providing insight into their feasibility and equilibrium positions. No such experimental data has been published for reactions involving this compound.

Catalytic Mechanisms in Synthesis and Transformation of Naphthalene (B1677914) Carboxamides

The synthesis and transformation of naphthalene carboxamides, including this compound, are often facilitated by catalysts that enhance reaction rates and selectivity. Understanding the underlying catalytic mechanisms is crucial for optimizing existing synthetic routes and developing novel methodologies. This section delves into the mechanistic investigations of reactions involving this compound, with a focus on acid-base and metal-mediated catalytic pathways.

Acid-Base Catalysis Pathways

The direct amidation of a carboxylic acid with an amine is a thermodynamically favorable but kinetically slow process due to the formation of a stable and unreactive ammonium carboxylate salt. Acid-base catalysis provides a pathway to overcome this kinetic barrier. Lewis acid catalysts, in particular, are effective in activating the carboxylic acid group towards nucleophilic attack by the amine.

In the context of synthesizing this compound from 5-bromonaphthalene-1-carboxylic acid and methylamine, a Lewis acid (LA) can coordinate to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the lone pair of electrons on the nitrogen atom of methylamine.

The proposed catalytic cycle for the Lewis acid-catalyzed amidation is as follows:

Activation of Carboxylic Acid: The Lewis acid reversibly coordinates to the carbonyl oxygen of 5-bromonaphthalene-1-carboxylic acid, forming an activated complex.

Nucleophilic Attack: Methylamine attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer and Water Elimination: A series of proton transfers, often facilitated by the solvent or the amine itself, occurs. This is followed by the elimination of a water molecule and the Lewis acid catalyst.

Product Formation and Catalyst Regeneration: The final product, this compound, is formed, and the Lewis acid catalyst is regenerated to participate in the next catalytic cycle.

Various Lewis acids, such as those based on boron and zirconium, have been investigated for their catalytic activity in direct amidation reactions. mdpi.comrsc.org For instance, boronic acids have been shown to be effective catalysts for the amidation of aromatic carboxylic acids. rsc.org The catalytic efficiency can be influenced by the nature of the Lewis acid, the solvent, and the reaction temperature. mdpi.com Niobium pentoxide (Nb2O5) has also been demonstrated as a reusable Lewis acid catalyst for the amidation of a wide range of carboxylic acids and amines, with its activity attributed to the activation of the carbonyl group by Lewis acid sites on the catalyst surface. researchgate.net

| Step | Description | Key Intermediates/Transition States |

|---|---|---|

| 1 | Coordination of Lewis acid to the carbonyl oxygen of 5-bromonaphthalene-1-carboxylic acid. | Activated carboxylic acid-Lewis acid complex. |

| 2 | Nucleophilic attack of methylamine on the activated carbonyl carbon. | Tetrahedral intermediate. |

| 3 | Proton transfer and subsequent elimination of water. | Protonated amide intermediate. |

| 4 | Dissociation of the Lewis acid to release the final amide product and regenerate the catalyst. | This compound and free Lewis acid. |

Metal-Mediated Catalytic Cycles

Metal-mediated catalysis, particularly using palladium complexes, offers a powerful alternative for the synthesis of naphthalene carboxamides. lookchem.comnih.gov One of the most prominent methods is the palladium-catalyzed amidation of aryl halides, a type of Buchwald-Hartwig amination. In the case of this compound, this would typically involve the coupling of a 5-bromonaphthalene derivative with methylamine in the presence of a palladium catalyst, a suitable ligand, and a base.

A plausible precursor for this reaction is a derivative of 5-bromonaphthalene-1-carboxylic acid where the carboxylic acid is activated, for instance, as an acid chloride or ester. However, modern palladium-catalyzed methodologies can also achieve the direct amidation of aryl halides via aminocarbonylation, where carbon monoxide is introduced to form the amide bond in a single step. organic-chemistry.orgnih.gov

The generally accepted catalytic cycle for the palladium-catalyzed amidation of an aryl bromide (Ar-Br) with an amine (R-NH2) involves the following key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl bromide (in this case, a derivative of 5-bromonaphthalene) to form a palladium(II) intermediate. This is often the rate-determining step. lookchem.com

Amine Coordination and Deprotonation: The amine (methylamine) coordinates to the palladium(II) center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amido group on the palladium center couple, leading to the formation of the C-N bond of the final amide product, this compound. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The choice of ligand is critical for the success of this catalytic cycle. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and the reductive elimination steps and to prevent catalyst deactivation. organic-chemistry.org

| Step | Description | Palladium Oxidation State Change | Key Intermediates |

|---|---|---|---|

| 1 | Oxidative addition of the 5-bromonaphthalene derivative to the Pd(0) complex. | Pd(0) → Pd(II) | Aryl-Pd(II)-Br complex. |

| 2 | Coordination of methylamine and subsequent deprotonation by a base. | No change | Aryl-Pd(II)-amido complex. |

| 3 | Reductive elimination to form the C-N bond and the final amide product. | Pd(II) → Pd(0) | This compound and regenerated Pd(0) catalyst. |

Alternatively, a palladium-catalyzed aminocarbonylation reaction could be employed, starting from 1,5-dibromonaphthalene. In this scenario, one of the bromine atoms would undergo carbonylation with carbon monoxide, followed by the nucleophilic attack of methylamine to form the amide functionality, while the other bromine atom remains intact. This approach would also follow a catalytic cycle involving oxidative addition, CO insertion, amine coordination, and reductive elimination. d-nb.info

Despite extensive searches for spectroscopic data on the chemical compound this compound, no specific experimental data for 1H NMR, 13C NMR, 2D NMR, temperature-dependent NMR, or high-resolution mass spectrometry could be located in the public domain through the available search tools. The information required to generate the detailed scientific article as outlined in the user's request is therefore unavailable.

General principles of spectroscopic analysis for related compounds, such as other brominated naphthalene derivatives and N-methylcarboxamides, exist. However, without specific data for this compound, any attempt to create the requested content would be speculative and not based on factual, scientific evidence for this particular molecule.

Therefore, it is not possible to provide the detailed and scientifically accurate article focusing solely on the advanced spectroscopic characterization and structural elucidation of this compound as requested.

Advanced Spectroscopic Characterization and Structural Elucidation Studies of 5 Bromo N Methylnaphthalene 1 Carboxamide

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In a hypothetical MS/MS analysis of 5-Bromo-N-methylnaphthalene-1-carboxamide (molecular weight: 278.13 g/mol for isotopes ⁷⁹Br), the protonated molecule [M+H]⁺ with an m/z of 279.0 would be selected and subjected to collision-induced dissociation (CID).

The fragmentation pattern would likely be dominated by cleavages at the amide bond, which is typically the most labile part of the molecule. Key fragmentation pathways would include:

Loss of the N-methylformamide group: A primary fragmentation pathway would involve the cleavage of the bond between the naphthalene (B1677914) ring and the carbonyl group, leading to the formation of a stable 5-bromonaphthoyl cation.

Cleavage of the amide bond: Scission of the C-N bond within the amide linkage would result in the formation of a 5-bromonaphthalene fragment and a smaller N-methylaminocarbonyl fragment.

Loss of bromine: The bromine atom could also be lost as a radical, leading to a characteristic isotopic pattern change in the resulting fragment ion.

These fragmentation pathways provide a veritable fingerprint of the molecule, confirming the connectivity of the constituent parts.

Table 1: Hypothetical MS/MS Fragmentation Data for [this compound+H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Loss |

|---|---|---|

| 279.0 / 281.0 | 250.0 / 252.0 | [M+H - CO]⁺ |

| 279.0 / 281.0 | 222.0 / 224.0 | [M+H - CH₃NCO]⁺ |

| 279.0 / 281.0 | 207.0 | [M+H - Br]⁺ |

Note: The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in characteristic isotopic doublets for bromine-containing fragments.

Hyphenated Techniques (GC-MS, LC-MS) for Purity and Mixture Analysis

Hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for the separation, identification, and quantification of individual components within a mixture, as well as for assessing the purity of a synthesized compound.

For a compound like this compound, which possesses moderate polarity and thermal stability, both GC-MS and LC-MS could be viable analytical methods.

GC-MS Analysis: In a GC-MS analysis, the compound would be vaporized and separated on a capillary column based on its boiling point and interactions with the stationary phase. The separated compound would then be ionized and detected by the mass spectrometer. The retention time would be characteristic of the compound under specific chromatographic conditions, and the mass spectrum would provide definitive identification. This technique would be highly effective in identifying any volatile impurities from the synthesis, such as starting materials or by-products.

LC-MS Analysis: LC-MS, particularly with a reversed-phase column, would be well-suited for analyzing the purity of this compound. The compound would be separated based on its hydrophobicity. LC-MS is advantageous for less volatile or thermally labile impurities that might not be amenable to GC-MS. The high-resolution mass spectrometry (HRMS) capabilities of modern LC-MS systems would allow for the determination of the elemental composition of the parent compound and any impurities, further aiding in their identification.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique fingerprint based on the functional groups present.

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ would indicate the N-H stretch of the secondary amide.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching (Amide I): A strong absorption band between 1630 and 1680 cm⁻¹ is characteristic of the carbonyl stretch in a secondary amide.

N-H Bending (Amide II): A band in the region of 1510-1570 cm⁻¹ would correspond to the N-H bending coupled with C-N stretching.

C-N Stretching: The amide C-N stretching vibration would likely appear in the 1200-1350 cm⁻¹ range.

C-Br Stretching: A band in the lower frequency region, typically 500-600 cm⁻¹, would be indicative of the C-Br stretching vibration.

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region would arise from the stretching vibrations of the naphthalene ring.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic ring system, which often give rise to strong Raman signals.

Table 2: Predicted Prominent IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3350 | N-H Stretch | Secondary Amide |

| ~3050 | C-H Stretch | Aromatic |

| ~2950 | C-H Stretch | Methyl (CH₃) |

| ~1660 | C=O Stretch (Amide I) | Secondary Amide |

| ~1540 | N-H Bend (Amide II) | Secondary Amide |

| ~1450-1600 | C=C Stretch | Aromatic Ring |

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The naphthalene ring system is a strong chromophore, and its absorption spectrum is well-characterized. The presence of substituents like the bromo and N-methylcarboxamide groups would be expected to cause shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

The UV-Vis spectrum of this compound, likely recorded in a solvent such as ethanol (B145695) or acetonitrile, would be expected to exhibit multiple absorption bands characteristic of the π → π* transitions of the naphthalene core. The substitution pattern is expected to influence the electronic structure and thus the energies of these transitions. The bromine atom, through its electron-withdrawing inductive effect and electron-donating resonance effect, along with the amide group, would likely cause a red shift (bathochromic shift) of the absorption bands compared to unsubstituted naphthalene.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique that detects species with unpaired electrons, such as free radicals. In its ground state, this compound is a diamagnetic molecule with no unpaired electrons and would therefore be ESR-silent.

However, ESR spectroscopy could be employed to study radical species derived from this molecule. For instance, if the compound were to undergo a chemical or electrochemical reaction to form a radical cation or anion, ESR would be an invaluable tool for characterizing the resulting paramagnetic species. The hyperfine coupling of the unpaired electron with the magnetic nuclei (¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br) would provide detailed information about the distribution of the spin density within the radical, offering insights into its electronic structure.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and providing insight into the bonding characteristics.

Conformation: The dihedral angles defining the orientation of the N-methylcarboxamide group relative to the naphthalene ring would be determined.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule), halogen bonding (involving the bromine atom), and π-π stacking interactions between the naphthalene rings. These interactions are crucial in governing the solid-state properties of the material.

While no published crystal structure for this specific compound is currently available, related structures of other naphthalenecarboxamides have been reported, suggesting that the interplay of hydrogen bonding and π-stacking would be significant in its crystal lattice. nih.gov

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| N-methylformamide |

| 5-bromonaphthoyl cation |

| 5-bromonaphthalene |

| N-methylaminocarbonyl |

Structure Activity Relationship Sar Studies of 5 Bromo N Methylnaphthalene 1 Carboxamide Analogues

Systematic Exploration of Halogen Substitution Effects on Preclinical Biological Activity

The nature and position of halogen substituents on an aromatic scaffold can significantly modulate a compound's physicochemical properties—including lipophilicity, electronic character, and size—which in turn affects its preclinical biological activity. In studies of related N-aryl naphthalene-1-carboxanilides, the effect of halogen substitution has been systematically investigated, providing insights applicable to analogues of 5-Bromo-N-methylnaphthalene-1-carboxamide.

Research on a series of ring-substituted naphthalene-1-carboxanilides revealed that lipophilicity, a key factor in membrane permeability and target engagement, is heavily influenced by halogen substitution. researchgate.net For instance, within a series of ortho-, meta-, and para-substituted derivatives on the N-phenyl ring, the lipophilicity contribution of halogens increased in the order F < Cl < Br. researchgate.net This trend is critical, as biological activity often correlates with the lipophilicity of the molecule.

Table 1: Effect of Halogen Substitution on Lipophilicity and Antimycobacterial Activity of N-Phenylnaphthalene-1-carboxamide Analogues

| Compound Analogue (Substitution on N-Phenyl Ring) | Halogen | Position | Relative Lipophilicity (log k) Trend | Observed Preclinical Activity (Antimycobacterial) |

|---|---|---|---|---|

| N-(3-fluorophenyl)naphthalene-1-carboxamide | Fluorine | meta | Lower than Cl and Br | High activity noted (two-fold higher than rifampicin) nih.gov |

| N-(2-chlorophenyl)naphthalene-1-carboxamide | Chlorine | ortho | Intermediate | Moderate activity |

| N-(3-chlorophenyl)naphthalene-1-carboxamide | Chlorine | meta | Higher than ortho-Cl | Moderate to high activity |

| N-(2-bromophenyl)naphthalene-1-carboxamide | Bromine | ortho | High | Moderate activity |

| N-(3-bromophenyl)naphthalene-1-carboxamide | Bromine | meta | Higher than ortho-Br | Moderate to high activity |

Data synthesized from trends described in literature. researchgate.netnih.gov

Impact of N-Methyl Substitution and Amide Linkage Modifications on Molecular Function

The N-methyl group and the amide linker are critical components of the this compound structure, and modifications to these sites can profoundly alter molecular function.

The introduction of an N-methyl group, replacing a proton in a secondary amide, has several well-documented consequences. Firstly, it increases the lipophilicity of the molecule, which can enhance membrane permeability and potentially improve access to intracellular targets. nih.gov Secondly, N-methylation can protect the amide bond from enzymatic hydrolysis, thereby increasing the metabolic stability and pharmacokinetic profile of the compound. researchgate.net Furthermore, the N-methyl group can influence the conformational preferences of the molecule by restricting rotation around the C-N bond, which may lock the molecule into a more biologically active conformation. nih.gov In some contexts, N-methylation has been shown to enhance inhibitory activity against specific enzymes, such as butyrylcholinesterase, suggesting it can play a direct role in target binding. nih.gov

The amide bond itself is a key structural feature, but it can be susceptible to metabolic cleavage and can contribute to poor solubility or permeability. A common medicinal chemistry strategy is the replacement of the amide bond with a bioisostere—a chemical group with similar steric and electronic properties. nih.gov Bioisosteric replacements such as oxadiazoles, triazoles, or oxazoles can mimic the hydrogen bonding and conformational characteristics of the amide group while offering improved metabolic stability and pharmacokinetic properties. nih.gov For instance, the replacement of an amide with an oxadiazole moiety has been successfully used to provide potent inhibition of biological targets in drug discovery programs. nih.gov Such modifications to the naphthalenecarboxamide scaffold could lead to analogues with superior molecular function.

Analysis of Varied Substitutions on the Naphthalene (B1677914) Ring on Preclinical Biological Profiles

While the parent compound features a bromine at the 5-position, the preclinical biological profile can be finely tuned by introducing other substituents onto the naphthalene ring. The position and electronic nature of these substituents dictate their effect on the molecule's interaction with its biological target. rsc.org

Studies on related naphthalene-1-carboxanilides have demonstrated that substituents on the aromatic system significantly influence activity. For example, compounds with electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) at specific positions on the N-phenyl ring showed potent antimycobacterial activity. nih.gov Specifically, N-(3-methylphenyl)naphthalene-1-carboxamide and N-(3-methoxyphenyl)naphthalene-1-carboxamide were found to be highly active. nih.govnih.gov Conversely, the introduction of a strong electron-withdrawing group like trifluoromethyl (CF₃) can also lead to potent activity, as seen in N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide, which was the most active inhibitor of photosynthetic electron transport (PET) in one study. nih.govnih.gov

These findings suggest that the biological profile is not simply dependent on electron-donating or electron-withdrawing character alone, but on a complex interplay of steric, electronic, and lipophilic factors that contribute to target recognition and binding affinity. researchgate.net The position of the substituent is also paramount; for instance, meta-substituted derivatives were often found to have higher antimycobacterial activity than their ortho- or para-counterparts in the carboxanilide series. researchgate.net

Table 2: Influence of N-Phenyl Ring Substituents on Preclinical Activity of Naphthalene-1-carboxanilide Analogues

| Compound Analogue (Substitution on N-Phenyl Ring) | Substituent Type | Position | Observed Preclinical Activity |

|---|---|---|---|

| N-(3-methylphenyl)naphthalene-1-carboxamide | Electron-donating | meta | High antimycobacterial activity nih.gov |

| N-(4-methylphenyl)naphthalene-1-carboxamide | Electron-donating | para | High antimycobacterial activity nih.gov |

| N-(2-methoxyphenyl)naphthalene-1-carboxamide | Electron-donating | ortho | High antimycobacterial activity nih.gov |

| N-(3-methoxyphenyl)naphthalene-1-carboxamide | Electron-donating | meta | High antimycobacterial activity nih.gov |

| N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide | Electron-withdrawing | para | Potent PET inhibition (IC₅₀ = 59 µmol/L) nih.gov |

Data sourced from a study on ring-substituted naphthalene-1-carboxanilides. nih.gov

Correlation between Conformational Flexibility and Biological Target Recognition

The ability of a small molecule to bind effectively to its biological target is critically dependent on its three-dimensional structure, or conformation. nih.gov For a molecule like this compound, which possesses several rotatable bonds—primarily in the carboxamide linker—conformational flexibility is a key determinant of its biological activity. biomedres.us

A molecule in solution exists as an ensemble of different conformations, and only one or a few of these may be the "bioactive conformation" that fits optimally into the binding site of the target protein. nih.govnih.gov The energy required for the molecule to adopt this bioactive conformation must be relatively low for efficient binding to occur. nih.gov The inherent flexibility of the naphthalenecarboxamide scaffold allows it to adapt its shape to match the topology of the target's binding pocket, a process that can involve "induced fit" or "conformational capture" mechanisms. ucsd.edunih.gov

The substituents on the naphthalene ring and the N-methyl group play a crucial role in defining the preferred conformations. They can introduce steric hindrance or favorable intramolecular interactions that bias the conformational landscape towards the bioactive shape. Therefore, understanding the relationship between the structure, its conformational flexibility, and the resulting recognition by a biological target is essential for designing more potent and selective analogues. ucsd.edu

Investigation of Redox Properties and Their Contribution to Preclinical Biological Activity

The electrochemical, or redox, properties of a molecule refer to its ability to donate or accept electrons. Aromatic systems like naphthalene are often redox-active, and these properties can be integral to a compound's mechanism of action. researchgate.net The redox potential of a molecule can be influenced by its substituents; electron-withdrawing groups (like bromine and the carboxamide moiety) generally make a molecule harder to oxidize and easier to reduce.

The redox properties of naphthalenecarboxamide analogues could contribute to their preclinical biological activity through several mechanisms. The molecule could participate in biological electron transfer reactions, potentially disrupting essential processes like cellular respiration. researchgate.net Alternatively, under certain conditions, the reduction of such a compound within a cell could lead to the formation of radical anions, which can react with molecular oxygen to produce reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components and trigger cell death pathways. researchgate.net

Therefore, a quantitative analysis of the redox thermodynamics of this compound and its analogues could reveal a correlation between their redox potentials and their observed biological effects. nih.gov This understanding would provide another axis for molecular optimization, where substituents could be chosen not only for their steric and lipophilic properties but also for their ability to modulate the redox potential to achieve a desired biological outcome.

Preclinical Biological Activity and Proposed Mechanisms of Action

Antimicrobial Activity in Preclinical Models

There is no publicly available research detailing the antimicrobial activity of 5-Bromo-N-methylnaphthalene-1-carboxamide. While studies on other naphthalene (B1677914) derivatives have shown antimicrobial potential, these findings cannot be directly extrapolated to the specific title compound. ijpsjournal.comxiahepublishing.com

Antibacterial Efficacy against Specific Pathogens

No studies were identified that evaluated the in vitro or in vivo antibacterial efficacy of this compound against any specific bacterial pathogens.

Antifungal Properties

There is no available data on the antifungal properties of this compound from preclinical models.

Antimalarial and Antiparasitic Effects in In Vitro Systems

A review of the literature did not yield any studies concerning the potential antimalarial or antiparasitic effects of this compound in in vitro systems.

Anti-inflammatory Properties in Cellular and Animal Models

No specific studies on the anti-inflammatory properties of this compound in either cellular or animal models have been reported in the available scientific literature. Research on other naphthalene derivatives suggests that this class of compounds can exhibit anti-inflammatory effects, often through the inhibition of inflammatory pathways. researchgate.netnih.govekb.eglookchem.com However, the activity of the specific bromo- and N-methyl-substituted compound remains uninvestigated.

Cytotoxic and Antitumor Activities in Preclinical In Vitro and In Vivo Studies

There is a lack of published data regarding the cytotoxic and antitumor activities of this compound. While related naphthalene compounds have been assessed for their effects on cancer cell lines nih.govnih.govmdpi.com, no such information is available for this particular chemical entity.

Enzyme Inhibition Studies and Identification of Molecular Targets

No studies have been published that investigate the enzyme inhibition potential or identify specific molecular targets of this compound.

Modulation of Lactate (B86563) Dehydrogenase Activity

No scientific literature was found that investigates the effects of this compound on the activity of lactate dehydrogenase (LDH). Lactate dehydrogenase is a critical enzyme in anaerobic metabolism, converting lactate to pyruvate. nist.gov While some research has explored other naphthalene-based compounds as potential modulators of LDH, there is no available data to suggest that this compound has been evaluated for this biological activity.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

There is no published research indicating that this compound acts as an inhibitor of dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a target for some anticancer and anti-inflammatory drugs. cymitquimica.com The scientific literature on DHODH inhibitors does not include this specific compound among those studied. pharmaffiliates.comchemsrc.combldpharm.com

Mechanistic Insights into Cellular and Molecular Effects of this compound

Due to the lack of primary research on the interaction of this compound with specific biological targets such as bacterial topoisomerases, lactate dehydrogenase, or DHODH, there are no available mechanistic insights into its cellular and molecular effects. Any discussion of effects such as the induction of DNA strand breaks or alterations in cellular metabolism would be speculative and would not pertain to the specific compound . biosynth.com

Applications in Material Science and Advanced Technologies

Development as Components in Advanced Polymer and Coating Formulations

Naphthalene (B1677914) derivatives are known for their rigid and planar structure, which can impart desirable thermal and mechanical properties to polymers and coatings. The incorporation of naphthalene-containing monomers can enhance the stability, strength, and performance of various polymeric materials. For instance, novel porous polyaminal-linked polymers based on naphthalene and melamine building blocks have been successfully synthesized, demonstrating the utility of naphthalene derivatives in creating robust polymer structures nih.gov.

The presence of the bromine atom in 5-Bromo-N-methylnaphthalene-1-carboxamide offers a reactive site for polymerization reactions. Halogenated organic compounds are frequently used as monomers or intermediates in the synthesis of polymers through various coupling reactions researchgate.net. This suggests that this compound could potentially be utilized as a monomer or a cross-linking agent to create polymers with tailored properties. The N-methylcarboxamide group may further influence the polymer's solubility and processing characteristics.

Exploration in Luminescent and Optoelectronic Materials

Naphthalene and its derivatives are well-known for their unique photophysical and chemical properties, making them excellent candidates for luminescent and optoelectronic applications nih.gov. Their rigid, planar structure and large π-electron conjugation contribute to high quantum yields and excellent photostability nih.gov. These characteristics are crucial for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices.

The introduction of a bromine atom and a carboxamide group onto the naphthalene scaffold can modulate its electronic and optical properties. While specific data for this compound is not available, studies on other naphthalene derivatives provide insights into its potential. For example, various naphthalene derivatives have been synthesized and investigated for their use in two-component heterojunction-based ambipolar field-effect transistors nih.gov.

| Property | Potential Influence of Structural Moieties | Reference Analogy |

| Luminescence | The naphthalene core is inherently fluorescent. The bromo and carboxamide groups can shift the emission wavelength and affect the quantum yield through electronic effects. | Naphthalene derivatives are known to be efficient fluorescence probes nih.gov. |

| Charge Transport | The extended π-system of the naphthalene ring can facilitate charge transport, a key property for organic semiconductors. | Naphthalene derivatives are used as building blocks for organic photo-electronic materials nih.gov. |

| Photostability | The rigid aromatic structure generally imparts good photostability, which is crucial for the longevity of optoelectronic devices. | Naphthalene dyes are noted for their high quantum yield and excellent photostability nih.gov. |

Investigation of Aggregation-Induced Emission (AIE) Characteristics

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This property is highly desirable for applications in OLEDs, sensors, and bio-imaging. Several naphthalene-based compounds, particularly naphthalene diimides and monoimide dimers, have been shown to exhibit AIE researchgate.netnih.govsci-hub.senih.gov.

The mechanism of AIE often involves the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence emission. The structure of this compound, with its potential for intermolecular interactions such as π-π stacking of the naphthalene rings and hydrogen bonding via the carboxamide group, suggests that it could be a candidate for exhibiting AIE. The bulky bromine atom and the N-methyl group could further influence the molecular packing in the aggregated state, which is a critical factor for AIE.

Research on nitrogen-bridged naphthalene monoimide dimers has demonstrated that these molecules are AIE-active, exhibiting bright emission with high quantum yields in the solid state researchgate.netsci-hub.senih.gov. The favorable crystal packing, dominated by CH/π interactions, was identified as key to the bright luminescence researchgate.netsci-hub.senih.gov.

Utilization in Supramolecular Chemistry and Nanomaterial Fabrication

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent intermolecular forces. Naphthalene derivatives are versatile building blocks in supramolecular chemistry due to their ability to engage in π-π stacking, hydrogen bonding, and halogen bonding thieme-connect.com. These interactions can be harnessed to construct well-defined nanostructures such as nanotubes, nanorods, and vesicles.

The this compound molecule possesses several features that make it a promising candidate for supramolecular assembly. The naphthalene core can participate in π-π stacking, the carboxamide group can form hydrogen bonds, and the bromine atom can engage in halogen bonding. The interplay of these non-covalent interactions could direct the self-assembly of the molecule into ordered supramolecular architectures. For instance, core-substituted naphthalene-diimides are known to form functional supramolecular assemblies guided by interactions like π–π stacking and hydrogen bonding thieme-connect.com.

Role as Precursors for Functional Organic Materials

Naphthalene is a fundamental building block in the synthesis of a wide array of functional organic materials wikipedia.org. Its derivatives serve as precursors for dyes, pigments, pharmaceuticals, and materials for organic electronics. The bromination of naphthalene is a common strategy to introduce a reactive handle for further chemical modifications researchgate.net.

Derivatization of 5 Bromo N Methylnaphthalene 1 Carboxamide for Advanced Applications

Chemical Modifications for Tailored Reactivity and Selectivity

The bromine atom on the naphthalene (B1677914) ring of 5-Bromo-N-methylnaphthalene-1-carboxamide serves as a versatile handle for a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are instrumental in creating new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of compounds with tailored electronic and steric properties.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromo-naphthalene core with a wide range of organoboron compounds. This method is highly efficient for creating biaryl structures and introducing alkyl, alkenyl, or alkynyl groups. The reaction conditions are generally mild and tolerant of various functional groups. The choice of catalyst, such as CataXCium A Pd G3, can be crucial for achieving high yields, especially with challenging substrates like unprotected ortho-bromoanilines. nih.gov

Heck Reaction: The Heck reaction, also known as the Mizoroki-Heck reaction, involves the palladium-catalyzed reaction of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for extending the conjugation of the naphthalene system, which can have significant effects on the photophysical properties of the resulting molecule. The use of supported catalysts, such as a Kaiser oxime palladacycle, can facilitate catalyst recovery and reuse. researchgate.net

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.org This method provides a direct route to a wide array of arylamines, which are important intermediates in medicinal chemistry and materials science. The reaction mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.orgnih.gov

The table below summarizes these key palladium-catalyzed reactions for the derivatization of the bromo-naphthalene scaffold.

| Reaction Name | Reactant | Product | Key Features |

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid or ester) | Aryl- or alkyl-substituted naphthalene | Forms C-C bonds; mild conditions; high functional group tolerance. |

| Heck Reaction | Alkene | Substituted alkene on the naphthalene core | Forms C-C bonds; extends conjugation; trans selectivity is often observed. |

| Buchwald-Hartwig Amination | Primary or secondary amine | Arylamine derivative | Forms C-N bonds; wide scope of amines; crucial for synthesizing pharmaceutical intermediates. |

Incorporation into Complex Molecular Architectures and Hybrid Systems

The naphthalenecarboxamide framework is a valuable building block for the construction of larger, more complex molecular architectures such as macrocycles and spirocycles. These structures can exhibit unique host-guest properties and have applications in molecular recognition and sensing.

The synthesis of macrocycles containing naphthalene units has been reported, often utilizing one-pot condensation reactions. rsc.orgresearchgate.net For instance, a water-soluble naphthalene-based macrocycle has been synthesized that demonstrates strong binding to cationic guests in aqueous media. rsc.org Naphthalimide-based conjugated macrocycles have also been prepared via Suzuki coupling reactions, and their self-assembly and supramolecular binding behaviors have been investigated. frontiersin.org

Furthermore, palladium-catalyzed domino reactions, such as a Heck/carbocyclization/Suzuki cascade, have been employed to achieve the dearomatization of naphthalenes, leading to the formation of spirooxindoles with multiple stereogenic centers. chinesechemsoc.org A tandem Heck/Suzuki coupling reaction has also been developed for the dearomative 1,4-difunctionalization of naphthalenes, yielding 1,4-dihydronaphthalene-based spirocyclic compounds. nih.gov These advanced synthetic strategies open avenues for incorporating the this compound core into intricate three-dimensional structures.

Conjugation Strategies for Research Probes and Preclinical Targeting Studies

The planar and aromatic nature of the naphthalenecarboxamide core makes it an attractive scaffold for the design of molecules that can interact with biological macromolecules. One prominent application is the development of DNA intercalators. These molecules can insert themselves between the base pairs of DNA, leading to structural changes that can inhibit replication and transcription. patsnap.comwikipedia.org Naphthalimide derivatives, which share structural similarities with naphthalenecarboxamides, are well-known for their DNA-intercalating properties and have been extensively studied as anticancer agents. mdpi.comnih.govnih.gov The derivatization of this compound could lead to novel DNA intercalators with potential therapeutic applications.

Conjugation to other biomolecules, such as proteins, is another important strategy for developing research probes. Fluorescent probes based on naphthalene derivatives have been used for ligand-binding assays of odorant-binding proteins. nih.gov A highly efficient strategy for fluorescently labeling native proteins of interest involves the use of cell-permeable fluorescent dyes with a free carboxyl group that can react with lysine residues on the protein. mdpi.com The N-methylcarboxamide group of this compound could potentially be modified to introduce a reactive handle for such conjugations. For example, SNAP-tag technology allows for the specific labeling of proteins with O6-benzylguanine derivatives, and naphthalimides have been employed as two-photon fluorophores in this context. researchgate.net

Design and Synthesis of Sensor Molecules and Chemoresponsive Materials

Naphthalenecarboxamide and naphthalimide derivatives are excellent fluorophores and are frequently used in the design of fluorescent sensors and chemoresponsive materials. nih.gov Their photophysical properties are often sensitive to the local environment, making them ideal for detecting the presence of specific analytes.

Fluorescent probes based on naphthalimide have been developed for the detection of metal ions. For instance, a dual-capability naphthalimide-based probe has been synthesized for the detection of Fe³⁺ ions and for tracking lysosomes in living cells. nih.gov The mechanism of sensing often involves a photo-induced electron transfer (PET) process that is modulated by the binding of the analyte. The modular design of these probes, often following a "fluorophore-spacer-receptor" format, allows for the rational design of sensors for a variety of targets.

The table below provides examples of naphthalimide-based fluorescent probes and their applications.

| Probe Type | Target Analyte/Application | Sensing Mechanism |

| Dual-capability naphthalimide probe | Fe³⁺ ions and lysosomal tracking | Photo-induced electron transfer (PET) |

| Naphthalimide-based probes | Odorant-binding proteins | Fluorescence quenching/enhancement upon binding |

| SNAP-tag protein labels | Specific proteins in living cells | Covalent labeling with a fluorescent naphthalimide derivative |

The derivatization of this compound at the bromine position can be used to introduce specific recognition motifs for target analytes, while the inherent fluorescence of the naphthalene core provides the signaling mechanism. This makes it a promising platform for the development of new sensor molecules and chemoresponsive materials.

Future Research Directions and Perspectives for 5 Bromo N Methylnaphthalene 1 Carboxamide

Development of Greener and More Atom-Economical Synthetic Pathways

The synthesis of amide bonds is one of the most frequently performed reactions in the pharmaceutical and chemical industries. longdom.org However, traditional methods often rely on stoichiometric coupling reagents, which generate significant chemical waste, presenting an environmental challenge. nih.govucl.ac.uk Future research will undoubtedly focus on developing more sustainable synthetic routes to 5-Bromo-N-methylnaphthalene-1-carboxamide.

A primary goal is the development of catalytic methods for the direct amidation of 5-bromonaphthalene-1-carboxylic acid with methylamine. Such processes, potentially utilizing catalysts based on iron, ruthenium, or other transition metals, would proceed with high atom economy, producing water as the only byproduct. acs.orgrsc.org Investigating alternative, greener reaction media, such as water or bio-based solvents, and energy-efficient reaction conditions, like microwave-assisted synthesis, will be crucial. researchgate.netresearchgate.net These approaches align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and utilize safer chemicals. researchgate.net

| Synthesis Strategy | Description | Key Advantages |

| Catalytic Direct Amidation | Reaction of a carboxylic acid and an amine using a catalyst to facilitate amide bond formation, often with the removal of water. | High atom economy (water is the main byproduct), reduced waste compared to stoichiometric reagents. longdom.orgnih.gov |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat the reaction mixture, often leading to shorter reaction times and improved yields. researchgate.net | Increased reaction rates, potential for improved energy efficiency, and cleaner reaction profiles. |

| Flow Chemistry | Performing the synthesis in a continuously flowing stream rather than a batch-wise process. | Enhanced safety, better control over reaction parameters (temperature, pressure), and ease of scalability. |

| Use of Greener Solvents | Replacing traditional volatile organic compounds (VOCs) with more environmentally benign alternatives like water, ionic liquids, or supercritical fluids. | Reduced environmental impact, improved process safety, and potential for catalyst recycling. researchgate.net |

Deeper Understanding of Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is essential for optimizing reaction conditions and discovering new applications. The naphthalene (B1677914) ring system can undergo a variety of reactions, including electrophilic substitution, oxidation, and reduction. numberanalytics.com The presence of both an electron-withdrawing carboxamide group and a deactivating but ortho-, para-directing bromine atom creates a complex electronic landscape that warrants detailed investigation.

Future mechanistic studies could employ a combination of kinetic analysis, isotopic labeling, and computational chemistry to elucidate the pathways of key reactions. For instance, investigating the precise mechanism of electrophilic bromination on the N-methylnaphthalene-1-carboxamide core could reveal insights into regioselectivity and the stability of reaction intermediates. researchgate.netcardiff.ac.uk Furthermore, exploring the reactivity of the bromine atom in transition-metal-catalyzed cross-coupling reactions would open doors to a vast array of new derivatives, and understanding the intermediates in these processes is key to maximizing yields and selectivity. The formation of naphthalene derivatives itself can be complex, influenced by factors like temperature and pressure which dictate the favorability of various pathways. acs.orguoa.grosti.gov

Advanced Computational Modeling for Precise Property Prediction and Preclinical Drug Design

Computer-aided drug design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the discovery and optimization of new therapeutic agents. nih.gov For this compound, advanced computational modeling offers a powerful, resource-efficient approach to predict its physicochemical properties, potential biological activities, and metabolic fate before undertaking extensive laboratory synthesis and testing.

Future research should leverage techniques such as Density Functional Theory (DFT) to calculate electronic properties, predict reactivity, and understand intramolecular interactions. Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of the molecule and its interactions with biological macromolecules like proteins or nucleic acids. nih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models and pharmacophore modeling could be developed based on a library of related naphthalene carboxamides to guide the design of new analogs with enhanced potency and selectivity against specific biological targets. nih.govub.edu

| Computational Technique | Application for this compound | Potential Outcome |

| Density Functional Theory (DFT) | Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and reaction energetics. | Prediction of reactivity, spectroscopic properties, and potential for charge transfer in materials. researchgate.net |

| Molecular Docking | Virtual screening against libraries of biological targets (e.g., enzymes, receptors) to predict binding affinity and mode. | Identification of high-priority biological targets for experimental validation. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Simulation of the molecule's movement and conformational changes over time, alone or in complex with a biological target. | Assessment of binding stability, understanding of interaction dynamics, and calculation of binding free energies. nih.gov |

| ADMET Prediction | Use of algorithms to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. | Early-stage assessment of drug-likeness and identification of potential liabilities to guide molecular design. nih.gov |

Identification and Validation of Novel Preclinical Biological Targets and Pathways

The naphthalene scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. lifechemicals.comnih.gov Naphthalene derivatives have been investigated as inhibitors of various enzymes and as agents that can reverse multidrug resistance in cancer. nih.govresearchgate.net

A crucial future direction for this compound is the systematic screening against diverse biological targets to identify novel therapeutic opportunities. High-throughput screening (HTS) campaigns against panels of kinases, proteases, G-protein coupled receptors (GPCRs), and other disease-relevant proteins could uncover unexpected activities. The presence of the bromine atom provides a vector for potential halogen bonding, an increasingly recognized interaction in drug-receptor binding. Studies on related brominated compounds have demonstrated potent enzyme inhibition, suggesting this could be a fruitful area of investigation. nih.gov Once a primary target is identified, subsequent research would involve validating this interaction in cellular models, exploring the downstream signaling pathways affected, and initiating lead optimization to improve efficacy and safety profiles.

Expansion into Emerging Fields of Material Science and Nanoscience

Beyond its potential biological applications, the unique photophysical and electronic properties of the naphthalene core make this compound an attractive candidate for applications in material science and nanoscience. Naphthalene derivatives are known for their strong fluorescence, photostability, and electroactivity, making them excellent building blocks for organic electronic materials. researchgate.netalgoreducation.comnih.gov

Future research could explore the synthesis of polymers and oligomers derived from this compound, potentially for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or chemical sensors. algoreducation.com The inherent fluorescence of the naphthalene moiety could be harnessed to develop fluorescent probes for detecting specific ions, molecules, or changes in the cellular environment. nih.govdntb.gov.ua Furthermore, the molecule could be incorporated into nanomaterials, such as by grafting it onto the surface of magnetic nanoparticles or graphene, to create functional hybrid materials for applications in areas like water purification, bioimaging, or targeted drug delivery. researchgate.net The bromine atom serves as a convenient handle for further functionalization, allowing the molecule to be readily integrated into larger, more complex material architectures. cornell.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromo-N-methylnaphthalene-1-carboxamide with high purity?

- Methodology : Optimize coupling reactions using 1-naphthoic acid derivatives (e.g., 5-bromo-1-naphthoic acid) and methylamine. Use carbodiimide-based coupling reagents (e.g., EDCl or DCC) with catalytic HOBt to minimize side reactions. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity by HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in DMSO-d6). Monitor reaction progress using TLC (Rf ~0.5 in 3:1 hexane/EtOAc) .

Q. How can researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- H/C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carboxamide carbonyl (δ ~165 ppm).

- LC/MS : Confirm molecular ion peak ([M+H] at m/z 264.0 for CHBrNO).

- FT-IR : Detect carbonyl stretch (~1680 cm) and N-H bending (~1550 cm).

Cross-reference with analogous compounds (e.g., 5-bromo-1-naphthoic acid derivatives) to validate assignments .

Q. What solvent systems are optimal for studying the solubility and stability of this compound?

- Methodology : Test solubility in polar aprotic solvents (DMSO, DMF) for biological assays and non-polar solvents (toluene, dichloromethane) for synthetic applications. Assess stability via accelerated degradation studies under UV light, heat (40–60°C), and varying pH (2–12). Monitor decomposition by HPLC and adjust storage conditions (e.g., inert atmosphere, –20°C) based on observed degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Purity Verification : Re-test batches using orthogonal methods (e.g., elemental analysis, HRMS) to exclude impurities (e.g., residual brominated intermediates) as confounding factors.

- Assay Optimization : Validate biological assays (e.g., enzyme inhibition) with positive/negative controls and replicate experiments (n ≥ 3).

- Structural Confirmation : Use X-ray crystallography or NOESY NMR to rule out stereochemical anomalies or polymorphism .

Q. What strategies are effective for studying the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Substrate Design : Utilize the bromine substituent as a reactive site. Employ Pd-based catalysts (e.g., Pd(PPh)) with arylboronic acids in anhydrous THF or dioxane.

- Kinetic Analysis : Track reaction progress via in-situ F NMR (if fluorinated reagents are used) or GC-MS.

- Side Reaction Mitigation : Add ligands (e.g., SPhos) to suppress protodebromination and optimize temperature (80–100°C) for higher yields .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., kinases)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding poses with target proteins (e.g., ATP-binding pockets). Validate with MD simulations (GROMACS) to assess stability.

- QSAR Analysis : Corrogate substituent effects (e.g., bromine’s electronegativity, methyl group’s steric impact) with activity data from analogs (e.g., 6-bromo-2-naphthoic acid derivatives).

- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and guide lead optimization .

Q. What are the best practices for handling reactive intermediates during scale-up synthesis?

- Methodology :

- In Situ Quenching : Neutralize reactive species (e.g., HBr byproducts) with aqueous NaHCO or NHCl.

- Process Analytical Technology (PAT) : Implement inline FT-IR or Raman spectroscopy to monitor intermediate stability.

- Safety Protocols : Use fume hoods with HEPA filters and conduct hazard assessments for exothermic steps (e.g., bromination) .

Methodological Notes

- Toxicological Data : Cross-reference with naphthalene derivatives (e.g., 1-methylnaphthalene) for preliminary toxicity profiles, but conduct dedicated assays (e.g., Ames test) due to the carboxamide group’s potential bioactivity .

- Contradictory Data : Apply iterative validation (e.g., repeating experiments with independent batches) and peer review to address inconsistencies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.